4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide
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Overview
Description
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Methodology
- The palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions was explored in the synthesis of related compounds, like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (Norris & Leeman, 2008). This reaction showcases the versatility of such compounds in complex organic syntheses.
Biological Evaluation and Anticancer Activity
- A study on pyrazolopyrimidines derivatives, closely related to the mentioned compound, highlighted their potential as anticancer and anti-5-lipoxygenase agents. This suggests the possibility of similar applications for the compound (Rahmouni et al., 2016).
Synthesis of Novel Derivatives
- Novel synthesis methods have been developed for pyrazolopyrimidines derivatives, which could be applied to the synthesis of the compound . This includes a single-step synthesis via condensation and the use of specific reagents for the formation of new derivatives (Miyashita et al., 1990).
Anticancer Properties
- Research on 4-aminoantipyrine-based heterocycles, similar to the compound , demonstrated significant anticancer activity against human tumor breast cancer cell lines. This suggests potential anticancer properties for the compound as well (Ghorab et al., 2014).
Synthesis Techniques and Applications
- The reaction of related compounds with thionyl chloride has been studied, showcasing the reactivity and potential for synthesis of a wide range of compounds including those similar to the compound (Khutova et al., 2013).
Platelet Antiaggregating Activity
- Some derivatives of the compound have demonstrated platelet antiaggregating activity in vitro, suggesting potential therapeutic applications in cardiovascular diseases (Bondavalli et al., 1992).
Mechanism of Action
Mode of action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors .
Biochemical pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
The effects of a compound at the molecular and cellular level will depend on its specific targets and mode of action .
Properties
IUPAC Name |
4-phenyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-16(2)26-27(17(15)3)21-23-13-19(14-24-21)25-20(28)22(9-11-29-12-10-22)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEHKGDCLXTJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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